
3-benzyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17F3N4O2S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-benzyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with a unique structural arrangement that includes a quinazolinone core, an oxadiazole ring, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The molecular formula of this compound is C25H17F3N4O2S, with a molecular weight of approximately 494.5 g/mol. The intricate structure includes:
- Benzyl group : Enhances lipophilicity and may improve cellular uptake.
- Trifluoromethyl group : Known to influence metabolic stability and bioactivity.
- Oxadiazole ring : Often associated with biological activity, including antimicrobial and anticancer properties.
- Thioether linkage : May facilitate interactions with biological targets.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the activity of various kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .
A recent study synthesized a series of quinazolinamine derivatives that demonstrated potent inhibitory effects on breast cancer resistance protein (BCRP), suggesting that structural modifications can lead to enhanced anticancer efficacy . The compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Quinazoline derivatives are known for their broad-spectrum activity against various pathogens. In one study, related compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The antimicrobial screening results indicated that several synthesized quinazoline derivatives demonstrated marked activity against Candida albicans as well . The minimum inhibitory concentrations (MICs) were determined for active compounds, showing effectiveness comparable to standard antibiotics.
Case Studies and Research Findings
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of kinases like EGFR and VEGFR, blocking their activation and subsequent signaling pathways involved in cell proliferation.
- Antimicrobial Action : The presence of the oxadiazole ring may disrupt bacterial cell wall synthesis or function as an inhibitor of essential bacterial enzymes.
属性
IUPAC Name |
3-benzyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2S/c26-25(27,28)18-12-10-17(11-13-18)22-30-21(34-31-22)15-35-24-29-20-9-5-4-8-19(20)23(33)32(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKHYAFQTUHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














